molecular formula C15H12N2O2 B8641049 Ethyl 2-(3-cyanopyridin-4-yl)benzoate

Ethyl 2-(3-cyanopyridin-4-yl)benzoate

Cat. No.: B8641049
M. Wt: 252.27 g/mol
InChI Key: UKSTWEKMXZBPRW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanopyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a cyano group attached to the pyridine ring and an ethyl ester group attached to the benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyanopyridin-4-yl)benzoate typically involves multi-step reactions. One common method involves the reaction of 3-cyano-4-pyridinecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanopyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-pyridine derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Ethyl 2-(3-cyanopyridin-4-yl)benzoate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanopyridin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)oxirane
  • Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 2-(3-cyanopyridin-4-yl)benzoate is unique due to the presence of both a cyano group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-(3-cyanopyridin-4-yl)benzoate

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-6-4-3-5-13(14)12-7-8-17-10-11(12)9-16/h3-8,10H,2H2,1H3

InChI Key

UKSTWEKMXZBPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C(C=NC=C2)C#N

Origin of Product

United States

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